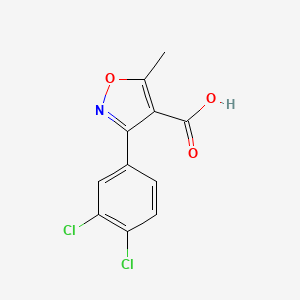![molecular formula C7H12ClN3O B1460123 [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1609401-03-7](/img/structure/B1460123.png)
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
This compound is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The specific compound, “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, involves a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents in the oxadiazole ring. For instance, the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” include a molecular weight of 189.64 . The compound is a solid at room temperature .Scientific Research Applications
Antitubercular Activity
Oxadiazole derivatives, including 1,2,4-oxadiazoles, have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Modifications of the isoniazid (INH) structure with N-substituted 1,3,4-oxadiazole derivatives have shown significant activity against INH-resistant non-tuberculous mycobacteria, indicating their potential as new leads for anti-TB compounds (Asif, 2014).
Synthetic Routes and Biological Roles
Research on 1,3,4-oxadiazoles has developed innovative methods for their synthesis and explored their medicinal applications. These compounds play a key role in the development of new medicinal species for the treatment of numerous diseases, highlighting their importance in therapeutic innovation (Nayak & Poojary, 2019).
Pharmacological Applications
The oxadiazole nucleus, found in both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, exhibits a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, anti-diabetic, anticancer, and anti-tuberculous properties. These activities are attributed to the oxadiazoles' ability to interact with biomacromolecules via hydrogen bond interactions, making them biologically active units in a number of compounds (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, have been identified as significant in the field of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing applications (Sharma, Om, & Sharma, 2022).
Future Directions
The future directions for research on 1,2,4-oxadiazole derivatives, including “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
properties
IUPAC Name |
(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQCWFONUOVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | |
CAS RN |
1609401-03-7 | |
| Record name | 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)
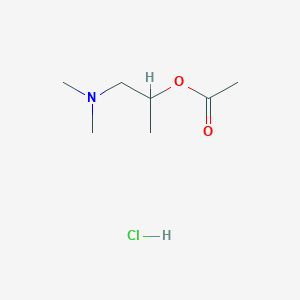

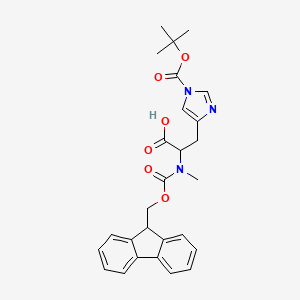

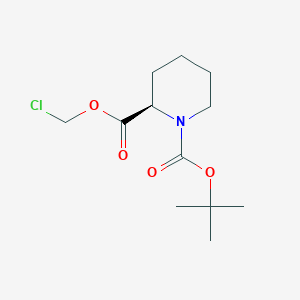
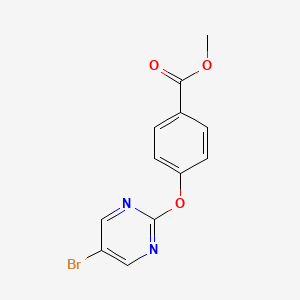
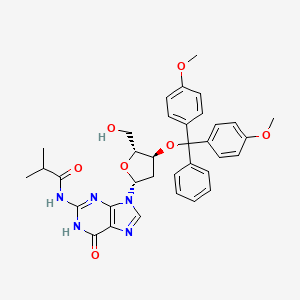
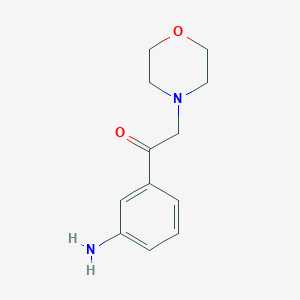
![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)
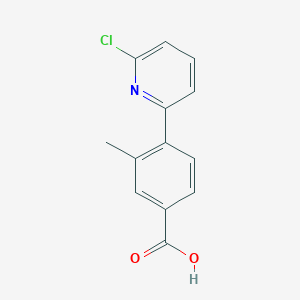
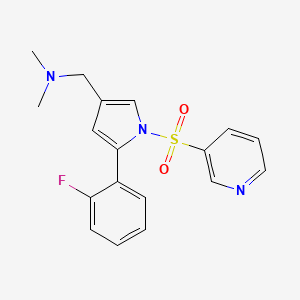
![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)
